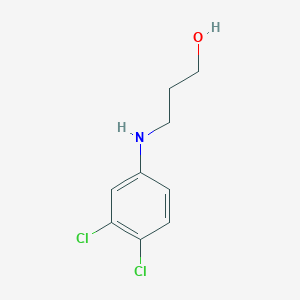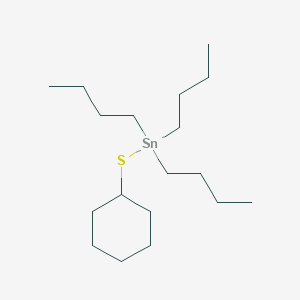
Tributyl(cyclohexylsulfanyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(cyclohexylsulfanyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three butyl groups and one cyclohexylsulfanyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(cyclohexylsulfanyl)stannane can be synthesized through the reaction of tributyltin hydride with cyclohexylsulfanyl chloride under anhydrous conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to initiate the radical reaction .
Industrial Production Methods
Industrial production of organotin compounds often involves the reduction of organotin oxides with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is efficient and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tributyl(cyclohexylsulfanyl)stannane undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Common reagents used with this compound include:
Azobisisobutyronitrile (AIBN): A radical initiator.
Tetrahydrofuran (THF): A solvent.
Cyclohexylsulfanyl chloride: A reactant for synthesis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in dehalogenation reactions, the corresponding hydrocarbons are typically formed .
Scientific Research Applications
Tributyl(cyclohexylsulfanyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a radical reducing agent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tributyl(cyclohexylsulfanyl)stannane involves the formation of stannyl radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating radical chain reactions. The compound’s affinity for sulfur allows it to participate in specific reactions, such as the Barton-McCombie reaction .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride with similar reducing properties.
Tributylgermane: An alternative to organotin compounds with similar reactivity but lower toxicity.
Uniqueness
Tributyl(cyclohexylsulfanyl)stannane is unique due to the presence of the cyclohexylsulfanyl group, which imparts specific reactivity and selectivity in certain reactions. This makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
64495-81-4 |
|---|---|
Molecular Formula |
C18H38SSn |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
tributyl(cyclohexylsulfanyl)stannane |
InChI |
InChI=1S/C6H12S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h6-7H,1-5H2;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
UJHSVOAOXAMZBC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
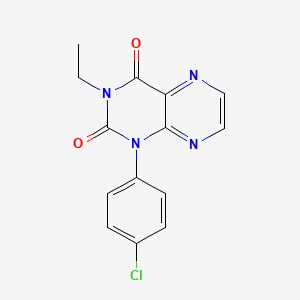

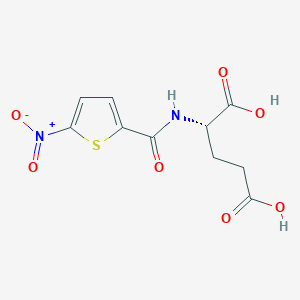
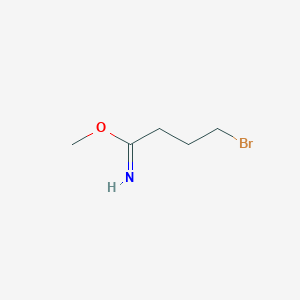

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)


